molecular formula CH6N4.1/2H2O4S B213102 Aminoguanidine hemisulfate CAS No. 996-19-0

Aminoguanidine hemisulfate

Cat. No. B213102
CAS RN: 996-19-0
M. Wt: 246.25 g/mol
InChI Key: VKGQPUZNCZPZKI-UHFFFAOYSA-N
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Description

Aminoguanidine hemisulfate is also known as Guanylhydrazine hemisulfate salt . It is used in the treatment of patients with chronic granulomatous disease, a form of leukemia . It has been shown to inhibit follicular growth and nitrogen atoms, as well as inhibit the production of protein-bound polyamines .


Synthesis Analysis

While specific synthesis methods for Aminoguanidine hemisulfate were not found in the search results, it has been used in the synthesis of 5-guanylhydrazone derivatives, which have shown antibacterial activity against both Escherichia coli and Staphylococcus aureus .


Molecular Structure Analysis

The linear formula for Aminoguanidine hemisulfate is CH6N4 · 1/2H2SO4 . Its molecular weight is 123.12 . The SMILES string representation is NNC(N)=N.NNC(N)=N.OS(O)(=O)=O .


Physical And Chemical Properties Analysis

Aminoguanidine hemisulfate appears as white crystals or crystalline powder . It has a molecular weight of 123.12 g/mol .

Scientific Research Applications

1. Diabetes Research

Aminoguanidine hemisulfate has been studied for its effects in experimental diabetes models. It has been found to reduce hepatic oxidative and nitrosative stress in diabetic animals, and also decreases liver lipid peroxidation and protein expression levels of inducible nitric oxide synthase (iNOS) and NFκB nuclear transcription factor p65 (Di Naso et al., 2012).

2. Anti-Glycation Agent

It has been shown to inhibit the glycation (non-enzymic glycosylation) of lens proteins, which is a key process in the development of diabetic complications. Aminoguanidine binds to glycated lens proteins and inhibits early steps of glycation (Lewis & Harding, 1990).

3. Inhibition of AGE Formation

Aminoguanidine is known for preventing the formation of advanced glycation endproducts (AGEs). It reacts with alpha, beta-dicarbonyl compounds to prevent AGE formation, which is a risk factor for vascular complications in diabetes (Thornalley, 2003).

4. Neuroprotection in Oxygen-Induced Retinopathy

Studies indicate that aminoguanidine can protect retinal neurons in models of oxygen-induced retinopathy (OIR) by inhibiting apoptosis. This effect is possibly related to the inhibition of iNOS (Du et al., 2013).

5. Radical Scavenger

Aminoguanidine hemisulfate has been reported to have biochemical alteration effects when used as a free radical scavenger, indicating its potential role in combating oxidative stress (Bhat et al., 2018).

6. Effect on Enzymes

It has been observed to influence enzymes like S-adenosylmethionine decarboxylase and histidine decarboxylase, affecting polyamine biosynthesis and degradation (Stjernborg & Persson, 1993; Kobayashi & Maudsley, 1971) (Kobayashi & Maudsley, 1971).

7. DNA Damage Studies

Research suggests that aminoguanidine can cause damage to DNA in the presence of certain transition metals, offering insights into its potential risks and therapeutic limits (Suji & Sivakami, 2006).

8. Antioxidant Activities

Aminoguanidine has demonstrated the ability to inhibit free radicals, showing its potential as an antioxidant agent in various biological systems (Yildiz et al., 1998).

9. Pharmacological Inhibition in Diabetic Retinopathy

It has been studied for its effects on diabetic retinopathy, with results showing it can prevent retinopathy by inhibiting nitration of retinal proteins and other mechanisms (Kern & Engerman, 2001).

10. Impact on Endotoxic Shock

Aminoguanidine has been evaluated for its effects on circulatory failure and survival in rodent models of endotoxic shock, revealing its potential therapeutic benefits in septic shock conditions (Wu et al., 1995).

Safety And Hazards

Aminoguanidine hemisulfate may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It may also damage fertility or the unborn child . It is advised to avoid release to the environment and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Aminoguanidine hemisulfate has been used for cancer research . It has been found to prevent oxidative stress, inhibiting elements of inflammation, endothelial activation, mesenchymal markers, and conferring a renoprotective effect in renal ischemia and reperfusion injury . These findings are relevant to the potential clinical use of aminoguanidine in the prevention of diabetic complications .

properties

IUPAC Name

2-aminoguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH6N4.H2O4S/c2*2-1(3)5-4;1-5(2,3)4/h2*4H2,(H4,2,3,5);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGQPUZNCZPZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)N.C(=NN)(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H14N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046016
Record name Aminoguanidine hemisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminoguanidine hemisulfate

CAS RN

996-19-0
Record name Aminoguanidine hemisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazinecarboximidamide, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aminoguanidine hemisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(carbazamidine) sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIMAGEDINE HEMISULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R13YB310MU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
437
Citations
M Ahmad, S Prawez, N Manzoor… - Journal of Animal …, 2018 - search.proquest.com
… Aminoguanidine-hemisulfate is an effective antioxidant (Ihm et al., 1999) and a free radical … the protective role of aminoguanidinehemisulfate in controlling such damage in wistar rats. …
Number of citations: 3 search.proquest.com
MA Bhat, S Parwez, NM Wani, M Yousuf… - Journal of …, 2018 - phytojournal.com
… of aminoguanidine hemisulfate … aminoguanidine hemisulfate (20mg/Kg BW) daily for 28 days intra-peritoneally, respectively. In group-IV rats, amikacin and aminoguanidine hemisulfate …
Number of citations: 2 www.phytojournal.com
M Oimomi, N Igaki, M Sakai, T Ohara… - Agricultural and …, 1989 - jstage.jst.go.jp
… As aminoguanidine hemisulfate did not have quenching effects against the fluorescence under these reaction conditions, it is considered that aminoguanidine, a nucleophilic hydrazine …
Number of citations: 12 www.jstage.jst.go.jp
T He, M Ai, XH Zhao, YQ Xing - Pathobiology, 2007 - karger.com
… treated with aminoguanidine hemisulfate (Sigma), … aminoguanidine hemisulfate group, the OIR induction protocol was used and the mice were treated with aminoguanidine hemisulfate …
Number of citations: 34 karger.com
K Omote, K Hazama, T Kawamata, M Kawamata… - Brain Research, 2001 - Elsevier
… and nitrate (NO 2 − /NO 3 − ), modified Ringer solution, a non-selective NOS inhibitor, NG monomethyl-l-arginine acetate (l-NMMA), or an iNOS inhibitor, aminoguanidine hemisulfate (…
Number of citations: 151 www.sciencedirect.com
CA Ruiz-Feria - Poultry Science, 2009 - Elsevier
… (0.5 mg/kg of BW, iv), an aminoguanidine hemisulfate challenge (100 mg/kg of BW, iv), and … The PAP was increased (P < 0.05) within 60 s after the aminoguanidine hemisulfate and N- …
Number of citations: 68 www.sciencedirect.com
FC Di Naso, G Rodrigues, AS Dias, M Porawski… - Journal of Diabetes and …, 2012 - Elsevier
AIM: The effects of the inhibition of nitrosative stress by aminoguanidine in an experimental model of diabetes mellitus (DM) were investigated. METHODS: Twenty-one male Wistar rats …
Number of citations: 19 www.sciencedirect.com
X Wang, Y Xu, H Zhang, Z Yan, Y Jing… - Advanced …, 2022 - Wiley Online Library
… In this work, a multifunctional aminoguanidine hemisulfate (AG HSUL) is introduced into the CsPbIBr 2 perovskite layer to achieve defect passivation. Guanidine cations (GA + ) can form …
Number of citations: 14 onlinelibrary.wiley.com
AS MacFarlane, MG Schwacha… - Infection and …, 1999 - Am Soc Microbiol
… The present studies examined the effect of blocking NO production on Salmonella-induced immunosuppression by in vivo administration of aminoguanidine hemisulfate (AG). AG was …
Number of citations: 129 journals.asm.org
Z Zhan, R Liu, L Chai, Y Dai, Y Lv - Analytical chemistry, 2019 - ACS Publications
… aminoguanidine hemisulfate salt (AG) for pulmonary fibrosis. … by daily ip injection of aminoguanidine hemisulfate salt (20 mg/… daily ip injection of aminoguanidine hemisulfate salt (20 …
Number of citations: 44 pubs.acs.org

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